cis-1-Boc-4-amino-3-piperidinemethanol
Overview
Description
Cis-1-Boc-4-amino-3-piperidinemethanol is a useful research compound. Its molecular formula is C11H22N2O3 and its molecular weight is 230.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Enantiopure Derivatives
The compound has been employed as a building block in the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives. A study utilized tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates to prepare cis-4-hydroxy delta-lactams, demonstrating its versatility in generating compounds with potential biological significance (Marin et al., 2004).
Asymmetric Synthesis
Another application involves its use in asymmetric syntheses, where derivatives of the compound have been synthesized to create (2S,5R)-5-hydroxylysine, a collagen-specific amino acid. The process showcases the compound's role in producing biologically relevant molecules with high stereoselectivity (Marin et al., 2002).
Utilization in Synthesizing Bicyclic Piperidines
The compound's derivatives have been synthesized from β-amino alcohols through a high diastereoselective ring expansion, indicating its application in the creation of new chiral bicyclic 3-hydroxypiperidines. This synthesis pathway highlights its contribution to developing chiral compounds for further chemical transformations (Wilken et al., 1997).
Intermediate in Biologically Active Compounds
Additionally, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in synthesizing biologically active compounds such as crizotinib, has been synthesized starting from tert-butyl-4-hydroxypiperdine-1-carboxylate. This study exemplifies the compound's significance in pharmaceutical research and development (Kong et al., 2016).
Properties
IUPAC Name |
tert-butyl (3R,4S)-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-9(12)8(6-13)7-14/h8-9,14H,4-7,12H2,1-3H3/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYWLFQRQOTSKA-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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